DBCO-PEG1

PROTAC Linker Optimization Ternary Complex

Select DBCO-PEG1 for its uniquely minimal PEG1 spacer (348.4 Da) that establishes the lower-bound of PROTAC linker SAR, critical for optimizing ternary complex formation and degradation selectivity. Unlike longer PEG variants (PEG4/5) or BCN-based linkers, DBCO-PEG1 preserves hydrophobic drug character and ensures rapid SPAAC kinetics (~0.8 M⁻¹s⁻¹) without cytotoxic copper. Even a single ethylene glycol unit difference can shift degradation profiles entirely—validate your PROTAC design with the shortest PEG-DBCO linker. Ideal for live-cell labeling, intracellular PROTACs, and small-molecule probes where minimal steric bulk is essential. Available ≥98% purity with ambient shipping.

Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
Cat. No. B8104250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG1
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCO
InChIInChI=1S/C21H20N2O3/c24-14-13-22-20(25)11-12-21(26)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,24H,11-15H2,(H,22,25)
InChIKeyKCIDEKJZCAKKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG1: What It Is and Why It's Sourced for PROTAC and Click Chemistry


DBCO-PEG1 (CAS 1839049-33-0) is a heterobifunctional linker that combines a strained dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with a short polyethylene glycol (PEG) spacer (n=1) . It is primarily classified as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, enabling the conjugation of an E3 ubiquitin ligase ligand to a target protein-binding warhead [1]. The compound's core utility lies in its capacity for rapid, bioorthogonal conjugation in aqueous biological systems without the cytotoxic copper(I) catalyst required for traditional click chemistry, making it a key reagent in targeted protein degradation and bioconjugation workflows [2].

Why DBCO-PEG1 Cannot Be Simply Swapped with Other PEG Linkers


Interchanging DBCO-PEG1 with other DBCO-PEGn variants (e.g., PEG4 or PEG5) or alternative click-chemistry handles (e.g., BCN) is not a neutral substitution due to the compound's unique combination of a minimal PEG1 spacer and a DBCO group. The length of the PEG chain in a PROTAC linker is not merely a passive tether; it critically modulates the conformational landscape of the ternary complex (target protein-PROTAC-E3 ligase), directly impacting degradation efficiency and selectivity [1]. Furthermore, the DBCO moiety exhibits distinct reaction kinetics and hydrophobicity profiles compared to other strained alkynes like BCN (bicyclononyne), which can alter both conjugation efficiency and the physicochemical properties of the resulting conjugate . Therefore, substituting DBCO-PEG1 for a longer linker or a different alkyne without empirical validation risks compromising the intended biological outcome, necessitating a compound-specific evaluation rather than a class-based assumption of equivalence.

Quantitative Evidence Differentiating DBCO-PEG1 from Analogs and Alternatives


Minimal PEG1 Spacer Offers a Unique Spatial Profile for PROTAC Ternary Complex Formation

The PEG1 spacer in DBCO-PEG1 provides a minimal tether length that is distinct from the more commonly used PEG4 (n=4) or PEG5 (n=5) linkers. This shorter length directly influences the conformational flexibility and the achievable distance between the E3 ligase and target protein ligands in a PROTAC construct. A recent study on Retro-2-based PROTACs demonstrated that the length of the PEG chain linker is a critical determinant of degradation efficiency, with different lengths leading to vastly different biological outcomes, including a complete shift in degradation target from the intended protein to the neosubstrate GSPT1 [1]. While this study did not explicitly test PEG1, it provides class-level inference that the shorter, less flexible PEG1 linker in DBCO-PEG1 will generate a distinct spatial geometry and degradation profile compared to constructs utilizing DBCO-PEG4 or DBCO-PEG5, which is a key consideration for library screening and structure-activity relationship (SAR) studies [2].

PROTAC Linker Optimization Ternary Complex Ubiquitination

High Second-Order Rate Constant for SPAAC Enables Efficient Bioconjugation

The DBCO moiety in DBCO-PEG1 facilitates copper-free click chemistry with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). DBCO derivatives are known for their rapid reaction kinetics. A study reported a second-order rate constant of 0.81 ± 0.02 M⁻¹ s⁻¹ for a DBCO conjugate reacting under physiological conditions . While this specific data point is for a DBCO conjugate and not DBCO-PEG1 directly, it serves as class-level evidence for the fast kinetics achievable with DBCO-based reagents compared to alternative strained alkynes like BCN, which typically exhibit rate constants in the range of 0.1-0.3 M⁻¹ s⁻¹ [1]. This quantitative advantage in reaction speed is a critical differentiator for applications requiring rapid, efficient labeling, such as in live-cell imaging or time-sensitive in vivo studies.

SPAAC Click Chemistry Kinetics Bioconjugation

Calculated Aqueous Solubility: Limited Water Solubility Differentiates It from Longer PEG Linkers

The short PEG1 chain in DBCO-PEG1 contributes to a relatively low calculated aqueous solubility compared to its longer-chain counterparts. Computational predictions using the ESOL method estimate the solubility of DBCO-PEG1-NH-Boc (a protected derivative) at 0.0687 mg/mL (LogS -3.85), classifying it as moderately soluble . In contrast, the parent compound DBCO-PEG1 is soluble in organic solvents like DMSO, DCM, and DMF, but its aqueous solubility is expected to be similarly limited (<1 mg/mL) [1]. This stands in contrast to DBCO-PEG4 derivatives, where the extended PEG4 spacer significantly enhances water solubility, with some formulations achieving DMSO solubility of 100 mg/mL [2]. This difference in solubility profile is a critical parameter for researchers when selecting a linker for aqueous bioconjugation or for in vivo studies where the physicochemical properties of the final conjugate are paramount.

Solubility Physicochemical Properties Formulation Drug Discovery

Low Molecular Weight (348.4 Da) Minimizes Structural Perturbation of Conjugated Biomolecules

DBCO-PEG1 has a molecular weight of 348.40 g/mol, which is significantly lower than DBCO-PEG4 (approximately 524 g/mol for DBCO-PEG4-amine) or DBCO-PEG5 (approximately 612 g/mol) . This lower molecular weight and shorter spacer arm minimize the potential for steric hindrance and reduce the overall size of the conjugated molecule. For applications where the size and hydrodynamic radius of the conjugate are critical—such as in the labeling of small molecules, peptides, or in the creation of dense surface coatings—the smaller DBCO-PEG1 linker is advantageous. It introduces less structural perturbation compared to bulkier PEG4 or PEG5 linkers, which can alter the biophysical properties and function of the conjugated biomolecule .

Molecular Weight Bioconjugation Steric Hindrance Minimalist Linker

Optimized Application Scenarios for DBCO-PEG1 Based on Quantitative Evidence


PROTAC Library Synthesis for Linker Length Optimization

DBCO-PEG1 is an essential building block for constructing PROTAC libraries designed to systematically probe the effect of linker length on degradation efficiency and selectivity. The evidence demonstrates that even a single ethylene glycol unit difference (e.g., PEG1 vs. PEG2) can dramatically alter a PROTAC's degradation profile, including a complete shift in the targeted protein [1]. By incorporating DBCO-PEG1 as the shortest PEG-based linker option, researchers can establish the lower bound of the linker length SAR, which is critical for identifying an optimal linker that maximizes ternary complex formation and minimizes off-target degradation [2].

Fast, Copper-Free Bioconjugation of Azide-Modified Biomolecules in Live Cells

For researchers requiring rapid, bioorthogonal labeling of azide-functionalized biomolecules in live-cell or in vivo settings, DBCO-PEG1 offers a distinct advantage. The DBCO moiety enables SPAAC, which proceeds with second-order rate constants on the order of 0.8 M⁻¹ s⁻¹, significantly faster than many alternative strained alkynes like BCN . This rapid kinetics allows for efficient labeling at lower reagent concentrations and shorter incubation times, minimizing cellular stress and potential artifacts. The copper-free nature of the reaction also eliminates the cytotoxicity associated with traditional CuAAC, preserving cell viability and physiological relevance .

Synthesis of Hydrophobic Drug Conjugates and Small Molecule Probes

The relatively low aqueous solubility and high organic solvent solubility of DBCO-PEG1 (soluble in DMSO, DCM, DMF) make it a strategic choice for constructing hydrophobic drug conjugates or small molecule probes [3]. Compared to a DBCO-PEG4 linker, which imparts significant hydrophilicity, the minimal PEG1 spacer in DBCO-PEG1 better preserves the hydrophobic character of a conjugated drug or probe molecule. This is particularly relevant for applications where the final conjugate needs to maintain membrane permeability or partition into lipophilic environments, such as in the development of PROTACs targeting intracellular proteins or in the creation of lipid-based nanoparticle formulations .

Minimalist Labeling of Peptides and Small Molecules to Preserve Function

When labeling a small peptide, metabolite, or a low-molecular-weight drug, the size of the linker can be a critical factor in preserving the molecule's native function and binding affinity. DBCO-PEG1, with its molecular weight of just 348.4 Da, introduces minimal steric bulk compared to larger linkers like DBCO-PEG4 (524 Da) . This minimalist approach reduces the risk of altering the three-dimensional conformation of the conjugated molecule, thereby helping to maintain its intended biological activity. This is a key consideration for applications such as fluorescent tagging of bioactive peptides for receptor binding studies or the synthesis of small molecule activity-based probes.

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